PROTAC TG2 degrader-1

Description

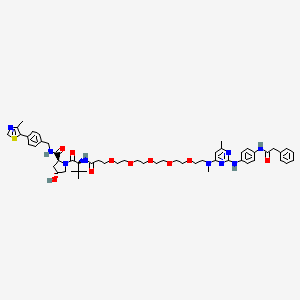

Properties

Molecular Formula |

C55H73N9O10S |

|---|---|

Molecular Weight |

1052.3 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[3-[2-[2-[2-[2-[2-[methyl-[6-methyl-2-[4-[(2-phenylacetyl)amino]anilino]pyrimidin-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C55H73N9O10S/c1-38-32-47(61-54(58-38)60-44-18-16-43(17-19-44)59-49(67)33-40-10-8-7-9-11-40)63(6)21-23-71-25-27-73-29-31-74-30-28-72-26-24-70-22-20-48(66)62-51(55(3,4)5)53(69)64-36-45(65)34-46(64)52(68)56-35-41-12-14-42(15-13-41)50-39(2)57-37-75-50/h7-19,32,37,45-46,51,65H,20-31,33-36H2,1-6H3,(H,56,68)(H,59,67)(H,62,66)(H,58,60,61)/t45-,46+,51-/m1/s1 |

InChI Key |

MYUZJYLLOWISNU-WXTQVCCASA-N |

Isomeric SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N(C)CCOCCOCCOCCOCCOCCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N(C)CCOCCOCCOCCOCCOCCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Targeted Protein Degrader: A Technical Guide to the Discovery and Synthesis of PROTAC TG2 Degrader-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and synthesis of PROTAC TG2 degrader-1, a significant tool in the targeted degradation of tissue transglutaminase 2 (TG2). This document provides a comprehensive overview of the underlying science, experimental methodologies, and key data supporting its development.

Introduction: The Rationale for Targeting Tissue Transglutaminase 2

Tissue transglutaminase 2 (TG2) is a multifaceted enzyme implicated in a variety of cellular processes, including cell adhesion, migration, and survival.[1][2] Its overexpression is associated with the progression and metastasis of several cancers, including ovarian cancer, making it a compelling therapeutic target.[1] Traditional inhibitory approaches may not fully abrogate the diverse functions of TG2. Proteolysis-targeting chimeras (PROTACs) offer an alternative and potent strategy by inducing the selective degradation of the target protein.[3]

PROTACs are heterobifunctional molecules that consist of a ligand that binds to the protein of interest (in this case, TG2), a linker, and a ligand that recruits an E3 ubiquitin ligase.[4][5] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[6] This guide focuses on this compound (also referred to as compound 11 in the primary literature), a von Hippel-Lindau (VHL)-based PROTAC designed to specifically degrade TG2.[7][8]

Discovery of this compound

The discovery of this compound was a systematic process involving the design, synthesis, and evaluation of a library of potential degraders. The core components of the PROTAC were carefully selected based on existing knowledge of TG2 and PROTAC technology.

Ligand Selection

-

TG2-binding Ligand: The discovery leveraged a previously identified inhibitor of the TG2-fibronectin interaction as the warhead to target TG2.[3] This ligand binds to the N-terminal β-sandwich domain of TG2, which is responsible for its interaction with fibronectin.[9][10]

-

E3 Ligase Ligand: A derivative of the von Hippel-Lindau (VHL) E3 ligase ligand was chosen to recruit the cellular degradation machinery.[3]

Linker Optimization

A series of linkers with varying lengths and compositions were synthesized to connect the TG2-binding ligand and the VHL ligand. The optimal linker is crucial for facilitating the formation of a stable and productive ternary complex between TG2 and VHL.

Screening and Identification

The synthesized PROTACs were screened for their ability to induce the degradation of TG2 in ovarian cancer cell lines. Western blot analysis was the primary method used to quantify the reduction in TG2 protein levels. Through this screening process, this compound was identified as a potent and effective degrader of TG2.[1]

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process. The following is a generalized description of the synthetic route, based on the published literature. For a detailed, step-by-step protocol, please refer to the supplementary information of the primary research article.[11]

The synthesis strategy involves the separate synthesis of the TG2-binding moiety, the VHL ligand with a linker attachment point, and a suitable linker. These fragments are then coupled to yield the final PROTAC molecule. The synthesis typically involves standard organic chemistry reactions such as amide bond formation, ether synthesis, and protecting group manipulations.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds from the primary literature.

Table 1: Binding Affinity of this compound

| Compound | Target Protein | Binding Affinity (KD) | Method |

| This compound (11) | TG2 | 68.9 μM | ITC |

Data sourced from MedchemExpress and InvivoChem, referencing the primary publication.[7][8]

Table 2: In Vitro Degradation of TG2 by this compound

| Cell Line | Concentration | Treatment Time | % TG2 Degradation | Method |

| OVCAR5 | 10 µM | 6 hours | Significant | Western Blot |

| SKOV3 | 10 µM | 6 hours | Significant | Western Blot |

Qualitative summary based on western blot images from the primary publication.[1]

Table 3: Functional Effects of this compound

| Assay | Cell Line | Concentration | Effect |

| Wound-Healing Assay | OVCAR5 | 10 µM | Inhibition of cell migration |

| Transwell Migration Assay | OVCAR5 | 10 µM | Inhibition of cell migration |

| Cell Adhesion Assay | OVCAR5 | 10 µM | Reduced adhesion to fibronectin |

| Cell Adhesion Assay | SKOV3 | 10 µM | Reduced adhesion to fibronectin |

Summary of functional effects as reported in the primary publication.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

Western Blotting for TG2 Degradation

Objective: To quantify the levels of TG2 protein in cells following treatment with this compound.

Materials:

-

Ovarian cancer cell lines (e.g., OVCAR5, SKOV3)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against TG2

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 6, 12, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against TG2 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the primary antibody for the loading control to ensure equal protein loading.

-

Quantify the band intensities using densitometry software.

Wound-Healing (Scratch) Assay

Objective: To assess the effect of TG2 degradation on cell migration.

Materials:

-

Ovarian cancer cell lines

-

This compound

-

Culture plates

-

Pipette tip or a dedicated scratch tool

-

Microscope with a camera

Protocol:

-

Seed cells in a culture plate to create a confluent monolayer.

-

Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove dislodged cells.

-

Replace the medium with fresh medium containing either this compound or vehicle control.

-

Capture images of the scratch at time 0.

-

Incubate the plate and capture images of the same field at regular intervals (e.g., every 6-12 hours).

-

Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Transwell Migration Assay

Objective: To quantify the chemotactic migration of cells following TG2 degradation.

Materials:

-

Ovarian cancer cell lines

-

This compound

-

Transwell inserts with a porous membrane

-

Culture plates

-

Serum-free medium

-

Medium containing a chemoattractant (e.g., fetal bovine serum)

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Protocol:

-

Pre-treat cells with this compound or vehicle control for the desired time.

-

Resuspend the cells in serum-free medium.

-

Add medium containing a chemoattractant to the lower chamber of the culture plate.

-

Place the Transwell inserts into the wells.

-

Seed the pre-treated cells into the upper chamber of the inserts.

-

Incubate the plate to allow for cell migration through the porous membrane.

-

After the incubation period, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the migrated cells with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify migration.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (KD) of this compound to TG2.

Materials:

-

Purified recombinant TG2 protein

-

This compound

-

ITC instrument

-

Dialysis buffer

Protocol:

-

Dialyze the purified TG2 protein and dissolve the this compound in the same buffer to minimize heat of dilution effects.

-

Degas both the protein and ligand solutions.

-

Load the TG2 protein solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters, including temperature, injection volume, and spacing between injections.

-

Perform a series of injections of the ligand into the protein solution.

-

The instrument measures the heat released or absorbed during the binding event after each injection.

-

The resulting data is a titration curve of heat change versus the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound.

Caption: TG2 Signaling in Cancer Cell Adhesion and Migration.

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for the Discovery of this compound.

References

- 1. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecules Target the Interaction between Tissue Transglutaminase and Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | PROTACs | 3033465-55-0 | Invivochem [invivochem.com]

- 9. mdpi.com [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Mechanism of Action of PROTAC TG2 Degrader-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PROTAC TG2 degrader-1, a novel therapeutic agent designed to selectively eliminate tissue transglutaminase 2 (TG2) for applications in cancer research. This document details the molecular pathways, presents key quantitative data, and outlines the experimental protocols used to characterize this degrader.

Core Mechanism of Action: Targeted Protein Degradation

This compound, also referred to as compound 11 in the primary literature, operates through the principles of Proteolysis Targeting Chimeras (PROTACs).[1][2] These bifunctional molecules are engineered to hijack the cell's own protein disposal system, the ubiquitin-proteasome pathway, to selectively destroy a target protein.[1][2]

The mechanism can be broken down into the following key steps:

-

Ternary Complex Formation: this compound is a heterobifunctional molecule. One end binds to the target protein, tissue transglutaminase 2 (TG2), while the other end recruits an E3 ubiquitin ligase. Specifically, TG2 degrader-1 is a von Hippel-Lindau (VHL)-based PROTAC, meaning it engages the VHL E3 ligase.[1][2] The simultaneous binding of TG2 and VHL by the PROTAC forms a ternary complex (TG2-PROTAC-VHL).

-

Ubiquitination of TG2: The formation of this ternary complex brings the E3 ligase in close proximity to TG2. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase complex to lysine residues on the surface of the TG2 protein. This process results in the formation of a polyubiquitin chain on TG2.

-

Proteasomal Degradation: The polyubiquitinated TG2 is then recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and cleaves the TG2 protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple TG2 molecules.

The degradation of TG2 by this compound has been shown to be dependent on the proteasome. Treatment of cancer cells with the proteasome inhibitor MG132 prevents the degradation of TG2 induced by the degrader, confirming this mechanism.[3]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action and the logical workflow for evaluating TG2 degraders.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for evaluating TG2 degraders.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 11) and a related compound, TG2 degrader-2 (compound 7).

Table 1: Binding Affinity of TG2 Degraders

| Compound | Target | Binding Constant (Kd) | Method |

| This compound (11) | TG2 | 68.9 µM | ITC |

| PROTAC TG2 degrader-2 (7) | TG2 | > 100 µM | ITC |

Data sourced from Valdivia et al., 2023.[1][2][4]

Table 2: In-Cell TG2 Degradation

| Compound | Cell Line | Concentration | Time (hours) | % TG2 Degradation (Dmax) | DC50 (µM) |

| This compound (11) | OVCAR5 | 10 µM | 6 | ~75% | ~1 µM |

| This compound (11) | SKOV3 | 10 µM | 6 | ~60% | >1 µM |

| PROTAC TG2 degrader-2 (7) | OVCAR5 | 10 µM | 6 | ~80% | ~1 µM |

| PROTAC TG2 degrader-2 (7) | SKOV3 | 10 µM | 6 | ~70% | ~1 µM |

Values are estimated from the western blot quantifications in Valdivia et al., 2023.[3]

Table 3: Functional Effects of TG2 Degradation

| Compound | Cell Line | Assay | Concentration | Effect |

| This compound (11) | OVCAR5 | Wound-Healing | 10 µM | Significant inhibition of migration. |

| This compound (11) | SKOV3 | Wound-Healing | 10 µM | Significant inhibition of migration. |

| This compound (11) | OVCAR5 | Transwell Migration | 10 µM | Significant inhibition of migration. |

| This compound (11) | SKOV3 | Transwell Migration | 10 µM | Significant inhibition of migration. |

| This compound (11) | OVCAR5 | Adhesion to Fibronectin | 10 µM | Significant reduction in adhesion. |

| This compound (11) | SKOV3 | Adhesion to Fibronectin | 10 µM | Significant reduction in adhesion. |

| PROTAC TG2 degrader-2 (7) | OVCAR5 | Wound-Healing | 10 µM | Significant inhibition of migration. |

| PROTAC TG2 degrader-2 (7) | SKOV3 | Wound-Healing | 10 µM | Significant inhibition of migration. |

| PROTAC TG2 degrader-2 (7) | OVCAR5 | Transwell Migration | 10 µM | Significant inhibition of migration. |

| PROTAC TG2 degrader-2 (7) | SKOV3 | Transwell Migration | 10 µM | Significant inhibition of migration. |

| PROTAC TG2 degrader-2 (7) | OVCAR5 | Adhesion to Fibronectin | 10 µM | Significant reduction in adhesion. |

| PROTAC TG2 degrader-2 (7) | SKOV3 | Adhesion to Fibronectin | 10 µM | Significant reduction in adhesion. |

Data sourced from Valdivia et al., 2023.[1][3]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Western Blotting for TG2 Degradation

Objective: To quantify the levels of TG2 protein in ovarian cancer cells following treatment with PROTAC TG2 degraders.

Materials:

-

OVCAR5 and SKOV3 ovarian cancer cell lines

-

This compound and control compounds

-

DMSO (vehicle control)

-

Protease inhibitor cocktail

-

RIPA buffer

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibody: anti-TG2

-

Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed OVCAR5 or SKOV3 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for the desired time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary anti-TG2 antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantification: Densitometry analysis of the bands is performed using software like ImageJ to quantify the relative levels of TG2, normalized to a loading control (e.g., β-actin or GAPDH).

Wound-Healing (Scratch) Assay

Objective: To assess the effect of TG2 degradation on the migratory capacity of ovarian cancer cells.

Materials:

-

OVCAR5 and SKOV3 cells

-

24-well plates

-

P200 pipette tip or a scratcher

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in 24-well plates to create a confluent monolayer.

-

Scratch Formation: Once confluent, create a "scratch" or wound in the monolayer using a sterile P200 pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and add fresh media containing the this compound or vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 48 hours).

-

Analysis: The width of the scratch is measured at different points for each condition and time point. The percentage of wound closure is calculated to quantify cell migration.

Transwell Migration Assay

Objective: To provide a quantitative measure of cancer cell migration towards a chemoattractant.

Materials:

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

OVCAR5 and SKOV3 cells

-

Serum-free and serum-containing media

-

Cotton swabs

-

Crystal violet stain

Procedure:

-

Cell Preparation: Starve the cells in serum-free media for several hours.

-

Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Resuspend the starved cells in serum-free media and seed them into the upper chamber of the Transwell inserts. Add the this compound or control to the upper chamber.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).

-

Staining and Counting: After incubation, remove the non-migrated cells from the top of the membrane with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with crystal violet.

-

Quantification: Count the number of stained, migrated cells in several random fields under a microscope.

Cell Adhesion Assay

Objective: To determine the effect of TG2 degradation on the ability of ovarian cancer cells to adhere to the extracellular matrix component, fibronectin.

Materials:

-

96-well plates coated with fibronectin

-

OVCAR5 and SKOV3 cells

-

Serum-free media

-

Calcein-AM or crystal violet stain

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Preparation: Pre-treat the cells with this compound or vehicle control for the desired time.

-

Adhesion: Seed the treated cells onto the fibronectin-coated wells and allow them to adhere for a short period (e.g., 1-2 hours).

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: The remaining adherent cells are quantified. This can be done by staining with Calcein-AM and measuring fluorescence, or by staining with crystal violet, eluting the dye, and measuring the absorbance.

Isothermal Titration Calorimetry (ITC)

Objective: To measure the binding affinity (Kd) between this compound and the TG2 protein.

Materials:

-

Isothermal titration calorimeter

-

Purified recombinant TG2 protein

-

This compound

-

ITC buffer

Procedure:

-

Sample Preparation: Prepare a solution of purified TG2 protein in the ITC buffer and place it in the sample cell of the calorimeter. Prepare a solution of this compound at a higher concentration in the same buffer and load it into the injection syringe.

-

Titration: A series of small injections of the degrader solution are made into the protein solution.

-

Data Acquisition: The heat change associated with each injection is measured.

-

Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

References

- 1. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to PROTAC TG2 Degrader-1 for the Study of Transglutaminase 2

This technical guide provides a comprehensive overview of PROTAC TG2 degrader-1, a novel chemical probe for studying the multifaceted protein transglutaminase 2 (TG2). This document is intended for researchers, scientists, and drug development professionals interested in the targeted degradation of TG2 and its implications in various pathological conditions.

Introduction to Transglutaminase 2 (TG2)

Transglutaminase 2 (TG2) is a unique and complex enzyme, the most ubiquitous member of the transglutaminase family.[1] Its functions are diverse and dependent on cellular location and context.[2] TG2 is involved in a wide array of cellular processes, including cell adhesion, migration, differentiation, extracellular matrix (ECM) organization, and apoptosis.[3]

Key Functions of TG2:

-

Enzymatic Activity: TG2 catalyzes the post-translational modification of proteins through a calcium-dependent transamidation reaction, forming isopeptide bonds between glutamine and lysine residues.[4] It can also deamidate glutamine residues.[4]

-

G-Protein Signaling: In a GTP-bound state, TG2 can act as a G-protein (Gαh), participating in signal transduction.[4]

-

Scaffolding and Adhesion: TG2 acts as a non-enzymatic scaffold protein, mediating interactions between cell surface receptors like integrins and the extracellular matrix protein fibronectin.[5]

Given its extensive roles, aberrant TG2 expression or activity is implicated in a multitude of diseases, including various cancers, neurodegenerative disorders, diabetes, tissue fibrosis, and autoimmune conditions like celiac disease.[3][6]

The PROTAC Approach to Targeting TG2

Traditional therapeutic strategies have focused on inhibiting the enzymatic functions of TG2.[7] However, due to the protein's multiple, non-enzymatic roles, a more comprehensive approach is to eliminate the entire protein. Proteolysis-targeting chimeras (PROTACs) offer an innovative strategy to achieve this.[2]

PROTACs are heterobifunctional molecules composed of three key components:

-

A ligand that binds to the protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker connecting the two ligands.[8]

By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the cell's proteasome.[9] This catalytic mechanism allows for the removal of the entire protein, nullifying all its functions.[8]

This compound: A VHL-Based Degrader

This compound (also referred to as compound 11 in associated literature) is a von Hippel-Lindau (VHL)-based PROTAC designed to specifically induce the degradation of TG2.[10][11] It is the first reported targeted degrader of TG2, providing a valuable tool to probe the functions of this protein.[2]

The design of this compound incorporates a ligand that binds to the fibronectin-binding site of TG2, which is distinct from its enzymatic active site.[2] This is linked via a polyethylene glycol (PEG) linker to a ligand for the VHL E3 ligase.[2][12]

Mechanism of Action of this compound

This compound functions by hijacking the cell's ubiquitin-proteasome system to selectively eliminate TG2. The process unfolds as follows:

-

Ternary Complex Formation: The degrader simultaneously binds to TG2 and the VHL E3 ligase, forming a ternary complex.[2]

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of TG2.[9]

-

Proteasomal Degradation: The poly-ubiquitinated TG2 is then recognized and degraded by the 26S proteasome.[8]

-

Recycling: The PROTAC molecule is released and can engage another TG2 protein, acting catalytically.[8]

This degradation is confirmed to be proteasome-dependent, as treatment with the proteasome inhibitor MG132 prevents the reduction of TG2 levels.[2][12]

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (Compound 11) based on published studies.

| Parameter | Value | Cell Lines | Notes | Source |

| Binding Affinity (KD) | 68.9 μM | - | Measured by Isothermal Titration Calorimetry (ITC) for binding to full-length TG2. This represents an 8.8-fold decrease in affinity compared to the parent inhibitor (MT4). | [2][10][11][12] |

| Maximal Degradation | ~80-90% | OVCAR5, SKOV3 | Observed at concentrations of 10-30 μM after 6 hours of treatment. | [2][12] |

| Time to Max Degradation | 6 hours | OVCAR5, SKOV3 | TG2 protein levels begin to recover by 12-24 hours. | [2][12] |

Experimental Protocols

Detailed methodologies for the characterization and functional assessment of this compound are provided below.

Western Blotting for TG2 Degradation

This protocol is used to quantify the reduction in TG2 protein levels following treatment with the degrader.

-

Cell Culture and Treatment: Plate ovarian cancer cells (e.g., OVCAR5, SKOV3) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 to 30 μM) for different time points (e.g., 2, 4, 6, 12, 24 hours). A DMSO-treated group serves as a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against TG2 overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., β-actin or GAPDH) to normalize the TG2 band intensity. Quantify band densities using image analysis software.

Proteasome-Dependent Degradation Assay

This experiment confirms that the observed protein reduction is due to the proteasome system.

-

Pre-treatment with Inhibitor: Treat cells with the proteasome inhibitor MG132 (e.g., 20 μM) for 2 hours.[2][12]

-

Co-treatment with Degrader: Add this compound (e.g., 10 μM) to the MG132-containing media and incubate for an additional 6 hours.[2][12]

-

Analysis: Harvest cell lysates and perform Western blotting for TG2 as described in section 6.1. The prevention of TG2 reduction in the presence of MG132 confirms a proteasome-dependent mechanism.[12]

Cell Migration Assays

These assays evaluate the functional consequence of TG2 degradation on cancer cell motility.

A. Wound-Healing (Scratch) Assay:

-

Create Monolayer: Grow cells to confluency in a culture plate.

-

Create "Wound": Use a sterile pipette tip to create a scratch across the cell monolayer.

-

Treatment: Wash with PBS to remove dislodged cells and add fresh media containing this compound or DMSO.

-

Imaging and Analysis: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 48 hours). Measure the width of the scratch to quantify cell migration into the empty space. A significant inhibition of wound closure compared to the control indicates reduced cell migration.[2][12]

B. Transwell Migration Assay:

-

Cell Preparation: Starve cells in serum-free media overnight.

-

Assay Setup: Place cell culture inserts (e.g., 8 µm pore size) into wells of a 24-well plate containing media with a chemoattractant (e.g., 10% FBS).

-

Seeding and Treatment: Resuspend starved cells in serum-free media containing this compound or DMSO and seed them into the upper chamber of the inserts.

-

Incubation: Allow cells to migrate through the pores for a set period (e.g., 24 hours).

-

Staining and Quantification: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with crystal violet. Elute the dye and measure the absorbance, or count the number of migrated cells under a microscope.[2][12]

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (KD) between this compound and the TG2 protein.

-

Sample Preparation: Prepare a solution of purified full-length TG2 protein in a suitable buffer. Prepare a solution of this compound in the same buffer, keeping the DMSO concentration low (e.g., <1%) to avoid protein instability.[2]

-

ITC Measurement: Load the TG2 solution into the sample cell of the ITC instrument and the degrader solution into the injection syringe.

-

Titration: Perform a series of small injections of the degrader into the TG2 solution while monitoring the heat change associated with binding.

-

Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.[2]

Caption: General workflow for characterizing TG2 degraders.

TG2-Related Signaling Pathways

TG2 is a critical node in several signaling pathways that are often dysregulated in cancer and fibrosis. Degrading TG2 is expected to impact these networks.

-

NF-κB Pathway: TG2 can constitutively activate the NF-κB pathway by interacting with and promoting the degradation of its inhibitor, IκBα.[13][14] This leads to increased expression of pro-survival and pro-inflammatory genes.

-

TGF-β Pathway: TG2 can activate latent TGF-β, a potent pro-fibrotic cytokine. This creates a feedback loop, as TGF-β can in turn upregulate TG2 expression, driving fibrotic processes.[4][13]

-

PI3K/Akt Pathway: TG2 interacts with integrins, which can activate the PI3K/Akt survival pathway. This is a crucial mechanism for promoting cell survival and resistance to apoptosis.[13]

-

HIF-1α Pathway: In cancer cells, TG2 can induce the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) even under normal oxygen conditions, promoting a metabolic shift towards glycolysis (the Warburg effect) and enhancing cell survival.[14]

Caption: Key signaling pathways involving Transglutaminase 2.

Applications and Future Directions

This compound is a first-in-class tool that allows for the acute depletion of TG2, enabling a more precise study of its roles compared to genetic knockout or siRNA approaches.

Current Applications:

-

Studying Cancer Biology: Studies using this degrader have shown that depleting TG2 significantly reduces ovarian cancer cell adhesion and migration in vitro.[2][12][15] This highlights the potential of TG2 degradation as a strategy to reduce cancer dissemination.[12][16]

-

Validating TG2 as a Therapeutic Target: By demonstrating that the removal of the TG2 protein has a functional anti-tumorigenic effect, this degrader validates the pursuit of TG2-targeting therapies.[17]

Future Directions: The development of more potent TG2 degraders with improved in vivo stability and bioavailability is a critical next step.[12][15] Novel PROTACs with enhanced degradation efficiency (lower DC50 values) and prolonged duration of action are being explored.[17][18] These next-generation degraders could pave the way for therapeutic interventions in ovarian cancer, fibrosis, and other TG2-driven diseases.[17][18]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Transglutaminase 2 in breast cancer metastasis and drug resistance [frontiersin.org]

- 4. Role of Transglutaminase 2 in Cell Death, Survival, and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Functionalities of Transglutaminase 2 and the Possibility of Its Compensation by Other Members of the Transglutaminase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Progress in the Development of Transglutaminase 2 (TGase2) Inhibitors. | Semantic Scholar [semanticscholar.org]

- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 9. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | PROTACs | 3033465-55-0 | Invivochem [invivochem.com]

- 12. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Transglutaminase 2 reprogramming of glucose metabolism in mammary epithelial cells via activation of inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scholars.northwestern.edu [scholars.northwestern.edu]

- 18. Novel PROTACs targeting tissue transglutaminase (TG2) suppress tumorigenicity of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

An In-depth Technical Guide on PROTAC TG2 Degrader-1 in Cancer Research

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, designed to selectively eliminate disease-causing proteins.[1][2] Unlike traditional small-molecule inhibitors that block the function of a protein, PROTACs actively induce the degradation of a target protein.[1][3] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4]

The mechanism of action of PROTACs involves hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[3][4] A PROTAC molecule simultaneously binds to the target protein and an E3 ligase, forming a ternary complex.[4][5] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.[4][5] Following the degradation of the target protein, the PROTAC is released and can catalytically induce the degradation of additional target protein molecules.[3][5] This catalytic nature allows PROTACs to be effective at very low concentrations, potentially reducing off-target effects.[1]

Transglutaminase 2 (TG2) in Cancer

Transglutaminase 2 (TG2) is a multifunctional enzyme that is ubiquitously expressed and has been implicated in various cellular processes, including cell survival, apoptosis, and extracellular matrix (ECM) modulation.[6][7] In the context of cancer, the role of TG2 is complex and can be both pro- and anti-tumorigenic depending on the cancer type and cellular context.[6] However, elevated TG2 expression is often associated with tumor progression, metastasis, and chemoresistance in several cancers, including ovarian, breast, and pancreatic cancer.[8][9]

TG2 contributes to cancer progression through several mechanisms:

-

ECM Remodeling and Cell Adhesion: TG2 can cross-link ECM proteins, which enhances the interaction between cancer cells and the ECM, thereby promoting cell survival, migration, and invasion.[8]

-

Signaling Pathways: TG2 is involved in the activation of key signaling pathways that drive cancer progression, such as:

-

NF-κB Pathway: TG2 can activate the NF-κB pathway, which in turn promotes the expression of genes involved in cell survival, inflammation, and proliferation. There is also a positive feedback loop where NF-κB can promote TG2 transcription.[8]

-

PI3K/Akt and FAK Pathways: TG2 has been shown to activate the PI3K/Akt and Focal Adhesion Kinase (FAK) signaling pathways, which are critical for cell survival and migration.[7][8]

-

Epithelial-to-Mesenchymal Transition (EMT): High levels of TG2 can induce EMT, a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.[9]

-

-

Chemoresistance: TG2 can confer resistance to chemotherapy by activating survival pathways and inhibiting apoptosis.[8][9]

Below is a diagram illustrating the key signaling pathways involving TG2 in cancer.

Caption: Key signaling pathways modulated by TG2 in cancer.

This compound

This compound (also referred to as compound 11 in some literature) is a von Hippel-Lindau (VHL)-based PROTAC designed to specifically target and degrade TG2.[10][11] It has been shown to effectively reduce TG2 levels in ovarian cancer cells in a proteasome-dependent manner.[10][12] By inducing the degradation of TG2, this PROTAC aims to abolish the multiple functions of the protein, thereby inhibiting cancer cell adhesion and migration.[12]

The mechanism of action for this compound follows the general principles of PROTACs. The molecule forms a ternary complex with TG2 and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of TG2.

The following diagram illustrates the mechanism of action of this compound.

Caption: The catalytic cycle of this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (KD) | 68.9 µM | In vitro | [10][11] |

-

This compound has been shown to reduce TG2 levels in ovarian cancer cell lines such as OVCAR5 and SKOV3.[12]

-

Degradation of TG2 by this PROTAC resulted in a significant reduction in cancer cell adhesion and migration in in vitro scratch-wound and migration assays.[12]

Experimental Protocols

Here are detailed methodologies for key experiments used in the characterization of this compound.

General Experimental Workflow for PROTAC Evaluation

The following diagram outlines a general workflow for the evaluation of a PROTAC's efficacy.

Caption: A typical workflow for characterizing a PROTAC.

Western Blotting for TG2 Degradation

This protocol is to determine the extent of TG2 degradation in cancer cells following treatment with this compound.

Materials:

-

Cancer cell line (e.g., OVCAR5, SKOV3)

-

Cell culture medium and supplements

-

This compound

-

Proteasome inhibitor (e.g., MG132, epoxomicin) as a control

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against TG2

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.[13]

-

Treat cells with varying concentrations of this compound for different time points (e.g., 6, 12, 24 hours).[12]

-

For proteasome-dependent degradation confirmation, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.[13]

-

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.[14]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[17]

-

Incubate the membrane with the primary anti-TG2 antibody overnight at 4°C.[15]

-

Wash the membrane with TBST.[15]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Wash the membrane again with TBST.

-

Incubate the membrane with the chemiluminescent substrate and visualize the bands using an imaging system.[14]

-

-

Analysis:

-

Strip and re-probe the membrane with a loading control antibody.

-

Quantify the band intensities to determine the percentage of TG2 degradation relative to the vehicle control.

-

Cell Migration Assay (Scratch-Wound Assay)

This assay assesses the functional consequence of TG2 degradation on cancer cell migration.[12]

Materials:

-

Cancer cell line

-

24-well plates

-

This compound

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in 24-well plates and grow them to a confluent monolayer.

-

Scratch and Treatment:

-

Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or a vehicle control.

-

-

Imaging:

-

Capture images of the scratch at time 0 and at various time points thereafter (e.g., 12, 24, 48 hours).

-

-

Analysis:

-

Measure the width of the scratch at each time point.

-

Calculate the percentage of wound closure to determine the effect of TG2 degradation on cell migration.

-

Ubiquitination Assay

This assay confirms that the PROTAC-mediated degradation of TG2 occurs via the ubiquitin-proteasome system.[18]

Materials:

-

Cancer cell line

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer

-

Anti-TG2 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Anti-ubiquitin antibody for western blotting

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound and a proteasome inhibitor. The proteasome inhibitor is crucial to allow the accumulation of ubiquitinated proteins.

-

Lyse the cells as described in the western blotting protocol.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an anti-TG2 antibody to pull down TG2 and its binding partners.

-

Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads to remove non-specific binding.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins from the beads.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated TG2.

-

-

Analysis:

-

An increase in the ubiquitination signal for TG2 in the presence of the PROTAC confirms the mechanism of action.

-

References

- 1. portlandpress.com [portlandpress.com]

- 2. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 4. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Transglutaminase 2 in Cancer: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Transglutaminase 2 in Cancer: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transglutaminase 2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Transglutaminase 2 in breast cancer metastasis and drug resistance [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | PROTACs | 3033465-55-0 | Invivochem [invivochem.com]

- 12. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. origene.com [origene.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. genscript.com [genscript.com]

- 17. Western blot protocol | Abcam [abcam.com]

- 18. Ubiquitination Assay - Profacgen [profacgen.com]

Preliminary Experimental Design for PROTAC TG2 Degrader-1: An In-Depth Technical Guide

This guide provides a comprehensive, preliminary experimental design for the characterization and preclinical evaluation of "TG2 degrader-1," a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Transglutaminase 2 (TG2). This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments, structured data presentation, and visualizations of critical pathways and workflows.

Introduction: PROTACs and the TG2 Target

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality. They function by co-opting the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins.[1][2] A PROTAC consists of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This tripartite assembly forms a "ternary complex," leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]

Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a wide range of cellular processes.[3] Its dysregulation is associated with various diseases, including cancer, where it plays roles in cell survival, metastasis, and chemoresistance.[4][5] TG2's involvement in pathways like NF-κB and epithelial-mesenchymal transition (EMT) makes it a compelling therapeutic target.[4][5][6] Recently, VHL-based PROTACs have been developed that successfully reduce TG2 levels in ovarian cancer cells.[7][8] This guide outlines a systematic approach to validate and characterize a novel TG2-targeting PROTAC, designated here as "TG2 degrader-1."

Overall Experimental Workflow

The preclinical evaluation of TG2 degrader-1 will proceed through a phased approach, beginning with fundamental biochemical and cellular characterization and progressing to in vivo efficacy models. The workflow is designed to rigorously assess the potency, selectivity, mechanism of action, and therapeutic potential of the degrader.

Caption: Overall experimental workflow for TG2 degrader-1 evaluation.

Phase 1: Biochemical and In Vitro Characterization

This phase aims to confirm that TG2 degrader-1 binds its intended targets (TG2 and an E3 ligase), promotes the formation of a stable ternary complex, and induces the proteasome-dependent degradation of TG2 in a cellular context.

The fundamental mechanism of TG2 degrader-1 involves hijacking an E3 ligase to induce ubiquitination and subsequent proteasomal degradation of TG2.

Caption: PROTAC mechanism: formation of a ternary complex to induce degradation.

Objective: To quantify the formation of the TG2–TG2 degrader-1–E3 ligase ternary complex. Method: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust method for studying molecular proximity.[9][10][11]

Protocol: TR-FRET Assay

-

Reagents: Recombinant His-tagged TG2, GST-tagged E3 ligase (e.g., VHL or CRBN complex), TG2 degrader-1, anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate), and anti-GST antibody conjugated to a FRET acceptor (e.g., d2).

-

Preparation: Serially dilute TG2 degrader-1 in assay buffer. Prepare a master mix of His-TG2, GST-E3 ligase, and the donor/acceptor antibodies.

-

Assay Plate: Dispense the serially diluted compound into a low-volume 384-well plate. Add the protein/antibody master mix to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow complex formation to reach equilibrium.[10]

-

Detection: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the ratio against the degrader concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect).

Objective: To measure the dose- and time-dependent degradation of TG2 in a relevant cell line. Method: Western Blotting provides a semi-quantitative assessment of protein levels.[12][13]

Protocol: Western Blot for TG2 Degradation

-

Cell Culture: Plate a TG2-expressing cancer cell line (e.g., OVCAR5 or SKOV3 ovarian cancer cells) in 6-well plates and allow them to adhere overnight.[8][14]

-

Treatment: Treat cells with a range of concentrations of TG2 degrader-1 (e.g., 0.1 nM to 10 µM) for a set time (e.g., 6, 12, or 24 hours).[8] Include a DMSO vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15]

-

Quantification: Determine protein concentration in the lysates using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[12][15]

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with a primary antibody against TG2. Incubate with a loading control antibody (e.g., GAPDH or β-actin).

-

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensity using densitometry software. Normalize TG2 levels to the loading control and express as a percentage of the vehicle control. Plot the normalized values against degrader concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

| Parameter | TG2 Degrader-1 | Negative Control |

| Binding Affinity (KD, nM) | ||

| TG2 | TBD | >10,000 |

| E3 Ligase (e.g., VHL) | TBD | TBD |

| Ternary Complex (EC50, nM) | TBD | No Formation |

| Degradation (DC50, nM) | TBD | >10,000 |

| Max Degradation (Dmax, %) | TBD | <10% |

Phase 2: Cellular and Functional Characterization

This phase assesses whether TG2 degrader-1 engages its target in the complex cellular environment and elicits the desired downstream functional consequences.

TG2 is a hub protein that influences multiple cancer-promoting pathways. Degrading TG2 is hypothesized to inhibit these downstream signals.

References

- 1. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

- 2. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Transglutaminase 2 in Cancer: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transglutaminase 2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Transglutaminase 2 in breast cancer metastasis and drug resistance [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. academic.oup.com [academic.oup.com]

In-Depth Technical Guide: Target Engagement Studies of PROTAC TG2 Degrader-1

This technical guide provides a comprehensive overview of the core target engagement studies for PROTAC TG2 degrader-1, a von Hippel-Lindau (VHL)-based proteolysis-targeting chimera designed to induce the degradation of Tissue Transglutaminase (TG2). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of the underlying biological processes.

Introduction to this compound

This compound (also referred to as compound 11 in seminal literature) is a heterobifunctional molecule designed to specifically target TG2 for degradation.[1][2][3] It consists of a ligand that binds to TG2, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[4][5] By inducing the formation of a ternary complex between TG2 and VHL, this compound facilitates the ubiquitination of TG2, marking it for subsequent degradation by the proteasome.[4][5] This approach aims to abolish all functions of TG2, a protein implicated in the progression and metastasis of certain cancers, including ovarian cancer.[1][2][3]

Mechanism of Action and Signaling Pathway

This compound operates through the ubiquitin-proteasome system. The bifunctional nature of the degrader allows for the simultaneous binding of TG2 and the VHL E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to TG2. Polyubiquitinated TG2 is then recognized and degraded by the 26S proteasome.

TG2 is a multifunctional enzyme that, in the context of ovarian cancer, can promote cell survival, adhesion, and migration through various signaling pathways. Notably, TG2 can activate the NF-κB pathway, which is crucial for tumor cell survival and chemoresistance.[6] It also plays a role in focal adhesion signaling through interactions with integrins and activation of Focal Adhesion Kinase (FAK) and the downstream Akt pathway, further promoting cell survival and motility.[7][8] By degrading TG2, this compound is expected to inhibit these pro-tumorigenic signaling cascades.

Quantitative Data Summary

The following tables summarize the key quantitative data from target engagement and functional studies of this compound.

Table 1: Binding Affinity of PROTAC TG2 Degraders

| Compound | Binding Target | Method | Binding Affinity (Kd) |

|---|---|---|---|

| This compound (Cmpd 11) | TG2 | ITC | 68.9 μM[8] |

| PROTAC TG2 degrader-2 (Cmpd 7) | TG2 | ITC | > 100 μM[2] |

Table 2: TG2 Degradation in Ovarian Cancer Cell Lines

| Cell Line | Compound | Concentration (μM) | Time (hours) | TG2 Degradation |

|---|---|---|---|---|

| OVCAR5 | Cmpd 11 | 10 | 6 | Significant |

| SKOV3 | Cmpd 11 | 10 | 6 | Significant |

| SKOV3 | Cmpd 11 | 30 | 6 | Maximal |

| OVCAR5 | Cmpd 7 | 10 | 6 | Significant |

| SKOV3 | Cmpd 7 | 10 | 6 | Significant |

| SKOV3 | Cmpd 7 | 30 | 6 | Maximal |

Note: "Significant" and "Maximal" degradation are based on qualitative assessments from Western blot analyses in the source literature. Maximal degradation was observed at the highest concentrations tested (10 and 30 μM) at the 6-hour time point.[2]

Table 3: Functional Effects of TG2 Degradation in Ovarian Cancer Cell Lines

| Assay | Cell Line | Compound | Concentration (μM) | Effect |

|---|---|---|---|---|

| Wound-Healing Assay | OVCAR5 | Cmpd 7 & 11 | 10 | Potent inhibition of cell migration |

| Transwell Migration Assay | OVCAR5 | Cmpd 7 & 11 | 10 | Potent inhibition of cell migration |

| Wound-Healing Assay | SKOV3 | Cmpd 7 & 11 | 10 | Potent inhibition of cell migration |

| Transwell Migration Assay | SKOV3 | Cmpd 7 & 11 | 10 | Potent inhibition of cell migration |

| Adhesion to Fibronectin | OVCAR5 & SKOV3 | Cmpd 7 & 11 | 10 | Significant reduction in cell adhesion |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blotting for TG2 Degradation

This protocol is used to assess the ability of this compound to induce the degradation of TG2 in a concentration- and time-dependent manner.

Materials:

-

Ovarian cancer cell lines (e.g., OVCAR5, SKOV3)

-

Cell culture medium and supplements

-

This compound (and other compounds as needed)

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against TG2

-

Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Cheiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed ovarian cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 μM) or DMSO for different time points (e.g., 6 and 24 hours). For mechanism confirmation, pre-treat cells with a proteasome inhibitor like MG132 (20 μM) for 2 hours before adding the degrader.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against TG2 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the TG2 band intensity to the loading control.

Cell Migration Assays

Wound-healing and transwell migration assays are used to assess the functional consequences of TG2 degradation on cancer cell motility.

Wound-Healing (Scratch) Assay:

-

Seed cells in a 6-well plate and grow them to confluence.

-

Create a "scratch" in the cell monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells and add fresh medium containing the PROTAC degrader or vehicle control.

-

Image the scratch at 0 hours and at subsequent time points (e.g., 12 or 24 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure.

Transwell Migration Assay:

-

Seed cells in the upper chamber of a transwell insert (with a porous membrane) in serum-free medium containing the PROTAC degrader or vehicle.

-

Add medium with a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubate for a specified time (e.g., 24 hours) to allow cells to migrate through the membrane.

-

Remove non-migrated cells from the top of the insert.

-

Fix and stain the migrated cells on the bottom of the membrane.

-

Count the number of migrated cells in several microscopic fields.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity (Kd) of the PROTAC degrader to its target protein, TG2.

Materials:

-

Purified recombinant TG2 protein

-

This compound

-

ITC buffer (e.g., PBS or Tris buffer, with a small percentage of DMSO to solubilize the compound)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation: Prepare a solution of TG2 in the ITC buffer at a known concentration (e.g., 10-20 µM) to be placed in the sample cell. Prepare a solution of the PROTAC degrader at a higher concentration (e.g., 100-200 µM) in the same buffer to be loaded into the injection syringe.

-

ITC Experiment:

-

Equilibrate the instrument at the desired temperature.

-

Load the protein solution into the sample cell and the degrader solution into the syringe.

-

Perform a series of small injections of the degrader into the protein solution, allowing the system to reach equilibrium after each injection.

-

The instrument measures the heat released or absorbed during the binding interaction.

-

-

Data Analysis:

-

Integrate the heat peaks from each injection to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Conclusion

The target engagement studies for this compound demonstrate its ability to bind to TG2, induce its proteasome-dependent degradation in ovarian cancer cells, and consequently inhibit key pro-tumorigenic functions such as cell migration and adhesion. The methodologies and data presented in this guide provide a robust framework for the evaluation of this and other targeted protein degraders. Further optimization and in vivo studies will be crucial in determining the therapeutic potential of this approach for ovarian cancer and other diseases where TG2 is implicated.

References

- 1. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Tissue transglutaminase protects epithelial ovarian cancer cells from cisplatin-induced apoptosis by promoting cell survival signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical and Biological Significance of Tissue Transglutaminase in Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for PROTAC TG2 Degrader-1

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of PROTAC TG2 degrader-1 (also referred to as compound 11), a von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Tissue Transglutaminase 2 (TG2).

Introduction

Tissue Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a variety of cellular processes, including cell adhesion, migration, and extracellular matrix interactions.[1] Its dysregulation has been linked to various diseases, including cancer.[1] this compound is a heterobifunctional molecule that recruits TG2 to the VHL E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of TG2.[1][2] This targeted protein degradation strategy offers a powerful tool to study the functional roles of TG2 and explore its potential as a therapeutic target.[1]

Mechanism of Action

This compound operates through the PROTAC mechanism, inducing the degradation of its target protein, TG2. This process involves the formation of a ternary complex between TG2, this compound, and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to TG2, marking it for recognition and degradation by the 26S proteasome. The degradation of TG2 is dependent on the proteasome, as demonstrated by the rescue of TG2 levels in the presence of the proteasome inhibitor MG132.[3]

digraph "this compound Mechanism of Action" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [arrowhead=vee, color="#5F6368"];

TG2 [label="TG2 Protein", fillcolor="#F1F3F4", style=filled];

PROTAC [label="PROTAC TG2\nDegrader-1", shape=ellipse, fillcolor="#FBBC05", style=filled];

VHL [label="VHL E3 Ligase", fillcolor="#F1F3F4", style=filled];

Ternary_Complex [label="Ternary Complex\n(TG2-PROTAC-VHL)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

Ubiquitination [label="Ubiquitination", shape=diamond, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

Ub_TG2 [label="Ubiquitinated TG2", fillcolor="#F1F3F4", style=filled];

Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

Degradation [label="Degradation", shape=diamond, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

Peptides [label="Degraded Peptides", fillcolor="#F1F3F4", style=filled];

TG2 -> Ternary_Complex;

PROTAC -> Ternary_Complex;

VHL -> Ternary_Complex;

Ternary_Complex -> Ubiquitination [label="Ub"];

Ubiquitination -> Ub_TG2;

Ub_TG2 -> Proteasome;

Proteasome -> Degradation;

Degradation -> Peptides;

}

Caption: Western Blotting Experimental Workflow.

Wound-Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of this compound on the collective migration of ovarian cancer cells.

Materials:

-

OVCAR5 and SKOV3 cells

-

This compound

-

DMSO

-

6-well or 12-well plates

-

Sterile p200 or p1000 pipette tip

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate to create a confluent monolayer.

-

Creating the "Wound": Once confluent, create a scratch in the monolayer using a sterile pipette tip.

-

Washing: Gently wash the cells with PBS to remove detached cells.

-

Treatment: Add fresh media containing this compound (e.g., 10 µM) or DMSO.[4]

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

-

Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time compared to the control.

Transwell Migration Assay

This assay evaluates the effect of this compound on the chemotactic migration of individual cells.

Materials:

-

OVCAR5 and SKOV3 cells

-

This compound

-

DMSO

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Cell Preparation: Resuspend cells in serum-free medium.

-

Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.

-

Cell Seeding and Treatment: Add the cell suspension containing either this compound (e.g., 10 µM) or DMSO to the upper chamber of the inserts.[4]

-

Incubation: Incubate the plate for a sufficient time to allow cell migration (e.g., 24 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixation solution, and then stain with a staining solution.

-

Imaging and Quantification: Take images of the stained cells and count the number of migrated cells in several random fields of view.

Cell Adhesion Assay

This protocol is for assessing the effect of this compound on the adhesion of ovarian cancer cells to fibronectin.

Materials:

-

OVCAR5 and SKOV3 cells

-

This compound

-

DMSO

-

96-well plates coated with fibronectin

-

Serum-free medium

-

Cell viability reagent (e.g., Calcein-AM)

-

Plate reader

Procedure:

-

Cell Preparation and Treatment: Pre-treat cells with this compound (e.g., 10 µM) or DMSO for a specified time (e.g., 24 hours).[4]

-

Cell Seeding: Seed the treated cells onto fibronectin-coated 96-well plates and incubate to allow for adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Add a cell viability reagent to the wells and measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of adherent cells for each treatment condition relative to the control.

Synthesis of this compound

The synthesis of this compound involves the coupling of a TG2-binding ligand, a VHL E3 ligase-binding ligand, and a linker. The detailed synthetic scheme and characterization data can be found in the supplementary information of the primary reference.[1][5] The synthesis generally involves standard organic chemistry reactions to connect the three components.

Conclusion

This compound is a valuable research tool for studying the biology of TG2 and its role in cancer. The provided protocols offer a framework for investigating the efficacy and mechanism of this degrader in relevant cellular models. Researchers are encouraged to consult the primary literature for further details and to optimize these protocols for their specific experimental needs.

References

Application Notes and Protocols: Western Blot Analysis of PROTAC TG2 Degrader-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of proteins of interest.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein from the cell altogether.[1] A PROTAC molecule is a heterobifunctional chimera, featuring a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[2]

This document provides a detailed protocol for assessing the efficacy of PROTAC TG2 degrader-1 (also known as compound 11) using Western blot analysis.[2][3] This specific PROTAC targets tissue transglutaminase (TG2), a multifunctional 77-kD protein implicated in various pathological conditions, including cancer, by promoting processes like cell adhesion and migration.[3][4] this compound is a von Hippel-Lindau (VHL)-based PROTAC, meaning it utilizes the VHL E3 ligase to mediate TG2 degradation.[4][5] The following protocols and data are based on studies conducted in ovarian cancer cell lines, such as OVCAR5 and SKOV3, where TG2 is expressed.[2][3]

Mechanism of Action: this compound

This compound facilitates the degradation of TG2 by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The diagram below illustrates this process.

Caption: Mechanism of TG2 degradation mediated by this compound.

Quantitative Data Summary

The efficacy of this compound was evaluated by quantifying the remaining TG2 protein levels in ovarian cancer cell lines after treatment. The data below, derived from densitometric analysis of Western blots, summarizes the dose-dependent effect of the degrader.[2][3]

| Cell Line | Treatment Time (hours) | This compound Conc. (µM) | Mean TG2 Protein Level (% of Control) |

| OVCAR5 | 6 | 0.1 | ~80% |

| 6 | 1.0 | ~50% | |

| 6 | 10.0 | ~25% | |

| SKOV3 | 6 | 1.0 | ~60% |

| 6 | 10.0 | ~40% |

Note: The values are estimations based on published graphical data and serve for illustrative purposes.[2][3] For precise quantification, it is essential to perform independent experiments and densitometric analysis.